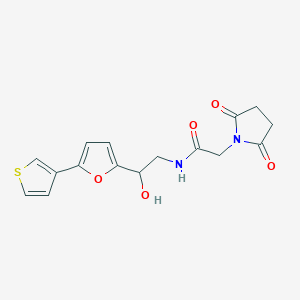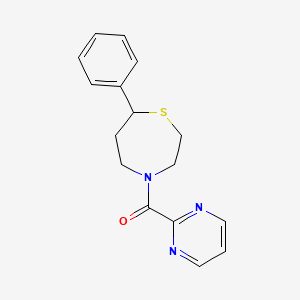
(7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone, also known as PTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTM belongs to the thiazepane class of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic effects. (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
(7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has been shown to have a range of biochemical and physiological effects. In animal models, (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has been shown to reduce anxiety-like behavior, improve memory and learning, and inhibit the growth of cancer cells. (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various physiological and pathological processes. However, one limitation of using (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone is its relatively low yield, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone. One area of interest is the development of (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone derivatives with improved pharmacological properties, such as increased potency and selectivity for specific neurotransmitter systems. Another area of interest is the investigation of (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone's potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to elucidate the exact mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone and its potential interactions with other drugs and neurotransmitter systems.
Synthesemethoden
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone involves the reaction of (2-pyrimidinyl) methanol with 7-phenyl-1,4-thiazepane-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone is typically around 50%.
Wissenschaftliche Forschungsanwendungen
(7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has been investigated as a potential drug candidate for the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. In neuroscience, (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models. In cancer research, (7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(15-17-8-4-9-18-15)19-10-7-14(21-12-11-19)13-5-2-1-3-6-13/h1-6,8-9,14H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCZUPPHXSODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Phenyl-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide](/img/structure/B2905993.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2905994.png)
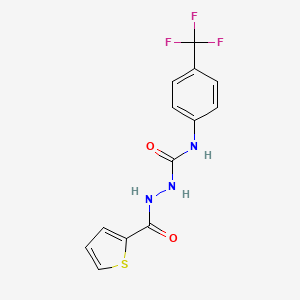
![N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2905996.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2905998.png)
![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)
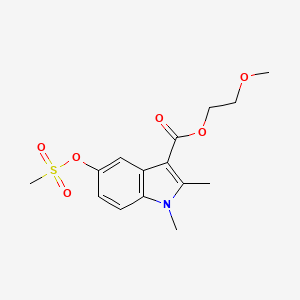
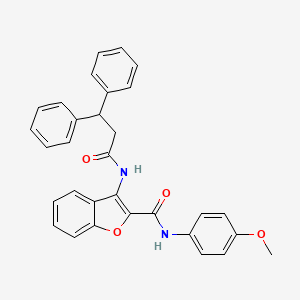

![N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2906010.png)
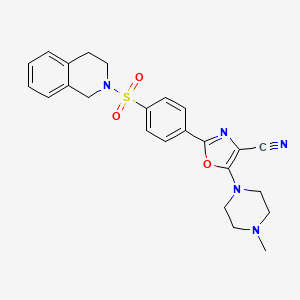
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol](/img/structure/B2906013.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate](/img/structure/B2906014.png)
